molecular formula C12H23N B13225637 3-(4-Methylcyclohexyl)piperidine

3-(4-Methylcyclohexyl)piperidine

Katalognummer: B13225637
Molekulargewicht: 181.32 g/mol
InChI-Schlüssel: UAVXQZSQGXVWOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methylcyclohexyl)piperidine is an organic compound that features a piperidine ring substituted with a 4-methylcyclohexyl group Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylcyclohexyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives in the presence of catalysts such as palladium or rhodium. This process can be carried out under mild conditions, often at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactions. These methods allow for efficient and scalable synthesis, reducing the need for extensive purification steps. The use of microwave irradiation and other advanced techniques can further enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylcyclohexyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups into the piperidine ring .

Wissenschaftliche Forschungsanwendungen

3-(4-Methylcyclohexyl)piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Methylcyclohexyl)piperidine involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Methylcyclohexyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new drugs and studying specific biochemical pathways .

Eigenschaften

Molekularformel

C12H23N

Molekulargewicht

181.32 g/mol

IUPAC-Name

3-(4-methylcyclohexyl)piperidine

InChI

InChI=1S/C12H23N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h10-13H,2-9H2,1H3

InChI-Schlüssel

UAVXQZSQGXVWOY-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)C2CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.